molecular formula C19H23N5O2 B2403604 1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 1359066-50-4

1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No. B2403604
CAS RN: 1359066-50-4
M. Wt: 353.426
InChI Key: ATJLRXMGYYIIKL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a fused ring system containing two nitrogen atoms in the quinoxaline ring and three nitrogen atoms in the triazole ring. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity .


Chemical Reactions Analysis

Triazoloquinoxalines, like other aromatic heterocycles, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The exact reactions and their mechanisms would depend on the specific substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Triazoloquinoxalines are generally stable compounds. They are likely to be solid at room temperature and may have a high melting point due to the presence of the aromatic ring system. They may also exhibit fluorescence .

Scientific Research Applications

Anticancer and Antifibrotic Agents

  • TGF-β Type I Receptor Kinase Inhibition : A study describes the synthesis and evaluation of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles as prototype inhibitors of TGF-β type I receptor kinase (ALK5). These compounds, including EW-7197, showed significant ALK5 inhibitory activity, kinase selectivity, and oral bioavailability, suggesting their potential as cancer immunotherapeutic and antifibrotic agents (Jin et al., 2014).

Antimicrobial Activity

  • Synthesis of Quinoxaline Derivatives : Research on new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives showed that certain compounds possess significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential for antimicrobial applications (Reddy et al., 2015).

Enzymatic Inhibition

  • Adenosine Receptor Antagonists : A study on 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives as human A3 adenosine receptor antagonists revealed compounds with potent and selective inhibitory activity. These findings suggest applications in designing selective receptor antagonists (Catarzi et al., 2005).

Antitubercular Agents

  • Triazoloquinoxalines Synthesis : A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were synthesized and evaluated for their antitubercular activity, with certain compounds showing promising results. This research highlights the potential of these compounds as antitubercular agents (Sekhar et al., 2011).

Future Directions

The study of triazoloquinoxalines is a promising area of research in medicinal chemistry due to the diverse biological activities of these compounds. Future research could focus on synthesizing new derivatives and evaluating their biological activity .

properties

IUPAC Name

5-(2-oxo-2-piperidin-1-ylethyl)-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13(2)17-20-21-18-19(26)23(12-16(25)22-10-6-3-7-11-22)14-8-4-5-9-15(14)24(17)18/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJLRXMGYYIIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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